molecular formula C7H5BrClN3 B589743 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1266343-30-9

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B589743
CAS RN: 1266343-30-9
M. Wt: 246.492
InChI Key: QGPYXNYRUAFOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors .


Synthesis Analysis

The synthesis of this compound involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

This compound can be used as a starting material in various chemical reactions. For instance, it has been used in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant antiproliferative effects on breast cancer cell lines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Its empirical formula is C7H5BrClN3 and its molecular weight is 246.49 .

Scientific Research Applications

Synthesis of Pyrrolopyrimidine Derivatives

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of a wide range of pyrrolopyrimidine derivatives, which have been explored for their potential in nucleoside antibiotic analogs and antiviral activities. Hinshaw et al. (1969) demonstrated the synthesis of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine, suggesting its relevance in the development of nucleoside antibiotics related to tubercidin (Hinshaw, Gerster, Robins, & Townsend, 1969). Similarly, Saxena et al. (1988) explored the synthesis and antiviral activity of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, highlighting the compound's utility in creating antiviral agents (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Development of Novel Heterocyclic Compounds

The chemical versatility of this compound facilitates the creation of diverse heterocyclic compounds with potential biological applications. Rahimizadeh et al. (2007) described the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, demonstrating the compound's role in generating heterocycles that could have various pharmaceutical applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiproliferative and Antiviral Activity Studies

Compounds derived from this compound have been evaluated for their antiproliferative and antiviral activities. Pudlo et al. (1990) investigated the synthesis and biological activity of 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, identifying several compounds with significant activity against human cytomegalovirus and herpes simplex virus (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

Structural Analysis and Chemical Transformations

The structural characteristics and chemical transformations of derivatives of this compound have been subjects of research, providing insights into their chemical behavior and potential applications in medicinal chemistry. Asaftei et al. (2009) conducted synthesis and crystal structure analysis of 9-(2-bromoethyl)-substituted 7-deazapurines, which are closely related to pyrrolo[2,3-d]pyrimidine derivatives, offering valuable information for the design of nucleoside analogs (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPYXNYRUAFOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735164
Record name 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1266343-30-9
Record name 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (12.15 g, 72.5 mmol) in Dichloromethane (DCM) (200 mL) was added NBS (13.55 g, 76 mmol) portionwise, and the reaction mixture was stirred overnight at room temperature. The solvent was evaporated, and the solid was washed with water and dried to afford 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (17 g) as an off-white solid.
Quantity
12.15 g
Type
reactant
Reaction Step One
Name
Quantity
13.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.